1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N5O4S2 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.11914658 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that incorporates a 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms known for its bioactivity.
- Morpholine Group : A cyclic amine that enhances solubility and biological activity.
- Pyrrolidine and Carboxamide Moieties : Contribute to the overall stability and interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-thiadiazole , including the compound , exhibit significant antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- Gowda et al. (2020) reported that certain thiadiazole derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is well-documented. The compound has shown promising results in inhibiting cancer cell lines:
- In vitro studies indicated that derivatives with a similar structure inhibited the proliferation of breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values as low as 0.28μg/mL for MCF-7 cells .
- A structure–activity relationship (SAR) study revealed that modifications on the phenyl ring significantly enhance cytotoxicity against cancer cell lines .
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds containing the thiadiazole moiety. The mechanisms include:
- Modulation of neurotransmitter levels and protection against oxidative stress.
- Studies have shown that certain thiadiazole derivatives can reduce seizure activity in animal models, suggesting potential applications in treating epilepsy .
Case Studies
-
Anticancer Activity Study :
- A study conducted by researchers evaluated the effects of similar thiadiazole compounds on various cancer cell lines. The findings indicated a strong correlation between structural modifications and increased cytotoxic effects, particularly against SK-MEL-2 melanoma cells, with an IC50 value of 4.27μg/mL .
- Neuroprotective Study :
Structure–Activity Relationship (SAR)
The SAR analysis highlights critical aspects influencing the biological activity of thiadiazole derivatives:
- Substituents on the Thiadiazole Ring : Variations in substituents can enhance lipophilicity and improve interaction with biological targets.
- Morpholine Integration : The presence of morpholine increases solubility and bioavailability, contributing to overall efficacy.
Compound Structure | Biological Activity | IC50 (µg/mL) |
---|---|---|
Thiadiazole Derivative 1 | Antimicrobial | 10.5 |
Thiadiazole Derivative 2 | Anticancer (MCF7) | 0.28 |
Thiadiazole Derivative 3 | Neuroprotective | N/A |
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S2/c1-13-2-4-15(5-3-13)25-11-14(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-6-8-29-9-7-24/h2-5,14H,6-12H2,1H3,(H,21,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQLYIUPTYIPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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